Mercury selenide

Descripción general

Descripción

Mercury selenide is a chemical compound of mercury and selenium. It is a grey-black crystalline solid semi-metal with a sphalerite structure . The lattice constant is 0.608 nm . HgSe occurs naturally as the mineral Tiemannite .

Synthesis Analysis

Mercury selenide nanostructures have been synthesized via a facile sonochemical reaction at room temperature . Hg(Salophen) is used as a new precursor for this synthesis . The effect of different parameters such as temperature, surfactant, reaction time, and power of irradiation were also investigated . The mercury selenide (HgSe) films were obtained on glass substrates via the chemical deposition method .Molecular Structure Analysis

Mercury selenide is a grey-black crystalline solid semi-metal with a sphalerite structure . The lattice constant is 0.608 nm .Chemical Reactions Analysis

Mercury selenide nanostructures have been synthesized by several routes including single source precursors, reaction of metal cations with hydrogen chalcogenides in aqueous solution, molecular precursor method, chemical bath deposition, direct conversion route using mercury oxide and selenium powder, etc .Physical And Chemical Properties Analysis

Mercury selenide has a molar mass of 279.55 g/mol . It appears as a grey-black solid and is odorless . It has a density of 8.266 g/cm^3 . Its melting point is 1,000 °C . It is insoluble in water .Aplicaciones Científicas De Investigación

Environmental Remediation

Mercury selenide: plays a role in environmental remediation efforts, particularly in mitigating mercury contamination. Selenium amendments are used in agricultural soils to counteract mercury pollution and produce selenium-rich crops. However, the formation of HgSe nanoparticles in the presence of natural organic matter (NOM) can lead to the creation of methylmercury, a neurotoxin, upon exposure to methylating bacteria . This highlights the need for careful consideration when using mercury-selenium antagonism in agricultural practices.

Photodetection Devices

HgSe is utilized in the construction of heterojunction semiconductors for optoelectronic devices due to its unique carrier transport characteristics. Heterojunctions of Mercury Selenide Quantum Dots and Halide Perovskites with high lattice matching exhibit promising photodetection properties. These heterojunctions can provide a distinct photoelectric response, which is crucial for the development of high-performance photodetectors .

Nanotechnology

In the field of nanotechnology, nano mercury selenide is being studied for its potential as a source of mercury for rice. The methylation of mercury in rice paddies and the subsequent accumulation in rice plants is a significant area of research, with implications for food safety and environmental health .

Semiconductor Applications

HgSe can be used as an ohmic contact to wide-gap II-VI semiconductors such as zinc selenide or zinc oxide. This application is vital for the development of semiconductor devices, where efficient charge transfer and electrical conductivity are required .

Mecanismo De Acción

Target of Action

Mercury selenide primarily targets selenium-dependent enzymes (selenoenzymes) required in the brain . Selenocysteine (Sec), the 21st genetically encoded amino acid, is the most powerful intracellular nucleophile, making it vulnerable to electrophiles such as mercury . The primary cellular targets are the selenoproteins of the thioredoxin system (thioredoxin reductase 1 and thioredoxin reductase 2) and the glutathione-glutaredoxin system (glutathione peroxidase) .

Mode of Action

Mercury selenide interacts with its targets by binding to the selenium site on these proteins, permanently inhibiting their function . Mercury has a higher affinity for selenium-containing groups than for sulfur, allowing for binding in a multifaceted way . Mercury binding to selenide or Se-containing ligands is a primary molecular mechanism that reduces the toxicity of mercury .

Biochemical Pathways

Mercury selenide affects the control of intracellular redox homeostasis, leading to increased intracellular oxidative stress . The inhibition of selenoenzymes disrupts the intracellular redox environment . This disruption can lead to various metabolic reactions leading to disorders in the respiratory, nervous, and immune systems .

Pharmacokinetics

It is known that mercury selenide forms large insoluble clusters with proteins during digestion . A very precise co-administration of selenium during mercury ingestion has shown to reduce the resulting intoxication .

Result of Action

The result of mercury selenide’s action is the formation of large insoluble clusters with proteins during digestion . This action reduces the resulting intoxication from mercury ingestion . The inhibition of selenoenzymes can lead to disorders in the respiratory, nervous, and immune systems .

Action Environment

Environmental factors, such as the presence of natural organic matter (NOM), can influence the action of mercury selenide . Co-precipitation of NOM, divalent mercury, and selenium leads to the formation of nanoscale tiemannite (HgSe) particles . These particles are rapidly converted into a bioaccumulative neurotoxin, methylmercury, upon exposure to methylating bacteria . The methylation potential of these tiemannite nanoparticles decreases during aging but remains significantly greater than that of bulk-HgSe formed in the absence of NOM .

Safety and Hazards

Propiedades

IUPAC Name |

selanylidenemercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMLDSWXEQOSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

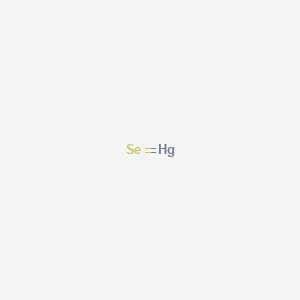

[Se]=[Hg] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HgSe | |

| Record name | mercury(II) selenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mercury(II)_selenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066630 | |

| Record name | Mercury selenide (HgSe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Mercury(II) selenide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

20601-83-6 | |

| Record name | Mercury selenide (HgSe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20601-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercury-selenium complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020601836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury selenide (HgSe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury selenide (HgSe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,11-Dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B1216244.png)

![N-(2,5-diethoxyphenyl)-2-[(3-methyl-2-imidazo[4,5-b]pyridinyl)thio]acetamide](/img/structure/B1216245.png)

![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1216247.png)

![2-cyano-N-(3-methoxypropyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide](/img/structure/B1216250.png)

![N'-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylbutanediamide](/img/structure/B1216253.png)